Product packaging for Aflatoxicol H1(Cat. No.:CAS No. 55446-27-0)

Aflatoxicol H1

Cat. No.: B14628363
CAS No.: 55446-27-0
M. Wt: 330.29 g/mol
InChI Key: DXHISSPCCTYLIS-OVQSAGKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aflatoxicol H1 is a key metabolite of the potent mycotoxin Aflatoxin B1 (AFB1), first identified in in vitro studies using human and rhesus monkey livers . Its formation from AFB1 involves a two-step process, requiring both microsomal hydroxylase and cytoplasmic reductase systems, and occurs at a level similar to another important metabolite, Aflatoxin M1 . This compound is characterized by the reduction of the ketone carbonyl on the cyclopentane ring to a secondary alcohol, along with the introduction of a hydroxyl group on the carbon beta to the new alcohol . Early research into its toxicological profile using chicken embryo and bacterial bioassays indicated no detected toxicity, distinguishing it from its parent compound . This compound is part of the broader aflatoxin family, which are unavoidable, widespread natural contaminants in foods and feeds, posing serious risks to health, agricultural productivity, and food safety on a global scale . Aflatoxins are classified as human carcinogens by the International Agency for Research on Cancer (IARC), with their impact being most severe in developing countries . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. This product is presented as a dangerous good for transport and may be subject to additional shipping charges.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O7 B14628363 Aflatoxicol H1 CAS No. 55446-27-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55446-27-0

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

(3S,7R)-14,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one

InChI

InChI=1S/C17H14O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-8,17-19H,4H2,1H3/t6-,7?,8?,17+/m0/s1

InChI Key

DXHISSPCCTYLIS-OVQSAGKNSA-N

Isomeric SMILES

COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1

Canonical SMILES

COC1=C2C3=C(C(CC3O)O)C(=O)OC2=C4C5C=COC5OC4=C1

Origin of Product

United States

Biosynthesis and Enzymatic Biotransformation of Aflatoxicol H1

Metabolic Precursors and Pathways of Formation

Aflatoxicol (B190519) H1 is not produced directly but is the result of the metabolic conversion of other aflatoxin compounds within the body. Its formation is a multi-step process involving several precursor molecules.

Derivation from Aflatoxin B1

Aflatoxicol H1 is recognized as a major metabolite of Aflatoxin B1 (AFB1), produced in vitro by human and rhesus monkey livers. nih.govresearchgate.netcabidigitallibrary.orgscispace.com The formation of this compound from AFB1 is a complex process that involves both reduction and hydroxylation. nih.gov Structurally, the ketone carbonyl group on the cyclopentane (B165970) ring of the AFB1 molecule is reduced to a secondary alcohol, and a hydroxyl group is introduced on the carbon beta to this alcohol group. nih.gov The level of this compound formed from AFB1 has been observed to be similar to that of Aflatoxin M1, another major metabolite. nih.gov This biotransformation indicates that a significant portion of ingested AFB1 can be converted into this compound. nih.govresearchgate.net

Formation from Aflatoxin Q1

This compound can also be formed from Aflatoxin Q1 (AFQ1). researchgate.netugent.bemdpi.comugent.be AFQ1 is itself a hydroxylated metabolite of AFB1, formed by microsomal enzymes in the liver of various species. mdpi.comnih.govmdpi.com The conversion of AFQ1 to this compound involves the reduction of the ketone group on the cyclopentenone ring. researchgate.net This pathway highlights a sequential metabolic process where AFB1 is first hydroxylated to AFQ1, which is then subsequently reduced to form this compound. mdpi.com This transformation is catalyzed by soluble NADPH-dependent reductases found in the liver. mdpi.comnih.gov

Potential Conversion from Aflatoxicol

There is also a potential pathway for the formation of this compound from Aflatoxicol (AFL). researchgate.netpnas.org Aflatoxicol is a reduced metabolite of AFB1, formed through the action of cytoplasmic reductase systems. nih.govpnas.org It has been proposed that this compound could be a hydroxylated derivative of Aflatoxicol. researchgate.netcmfri.org.in However, it remains to be definitively determined whether this compound is formed primarily through the reduction of AFQ1 or the hydroxylation of AFL. researchgate.net

Identification of Key Enzyme Systems Involved

The biotransformation of aflatoxin precursors into this compound is dependent on the coordinated action of specific enzyme systems located in different cellular compartments of the liver.

Role of Microsomal Hydroxylase Systems

Microsomal hydroxylase systems are essential for the formation of this compound. nih.govresearchgate.net These enzyme systems, located in the endoplasmic reticulum of liver cells, are responsible for the hydroxylation steps in the metabolic pathways. nih.govmdpi.com For instance, the conversion of Aflatoxin B1 to Aflatoxin Q1, a direct precursor of this compound, is carried out by these microsomal enzymes. mdpi.comnih.gov The formation of this compound from AFB1 requires the involvement of these hydroxylases to introduce a hydroxyl group onto the molecule. nih.gov

Contribution of Cytoplasmic Reductase Systems

Cytoplasmic reductase systems play a crucial role in the biosynthesis of this compound. nih.govresearchgate.net These soluble enzymes, found in the cytoplasm of liver cells, are responsible for the reduction of the ketone group on the cyclopentenone ring of the precursor molecules. nih.govmdpi.comnih.gov Specifically, the conversion of Aflatoxin Q1 to this compound is catalyzed by these NADPH-dependent reductases. mdpi.comnih.gov Similarly, the initial reduction of Aflatoxin B1 to Aflatoxicol, a potential precursor to this compound, is also carried out by these cytoplasmic enzymes. nih.gov Therefore, the formation of this compound is a clear example of the interplay between microsomal and cytoplasmic enzymes. nih.govresearchgate.net

PrecursorIntermediate/ProductEnzyme System(s) Involved
Aflatoxin B1This compoundMicrosomal Hydroxylase & Cytoplasmic Reductase nih.govresearchgate.net
Aflatoxin Q1This compoundCytoplasmic Reductase mdpi.comnih.gov
AflatoxicolThis compound (potential)Microsomal Hydroxylase researchgate.netresearchgate.net

Specificity of Soluble NADPH-Dependent Reductases

Elucidation of Reaction Mechanisms in this compound Formation

The formation of this compound (AFH1) involves a two-step enzymatic process. researchgate.net It is a reduced metabolite of both Aflatoxin B1 (AFB1) and Aflatoxin Q1 (AFQ1), catalyzed by soluble NADPH-dependent reductases in the liver. mdpi.comnih.govresearchgate.netnih.gov The exact sequence of these reactions—whether AFH1 is formed through the reduction of AFQ1 or the hydroxylation of Aflatoxicol (AFL)—is a key area of investigation. researchgate.net

The initial step in one of the proposed pathways is the conversion of AFB1 to AFL. This reaction is a reversible reduction of the pentanone group, carried out by NADPH-dependent reductases. mdpi.comnih.govresearchgate.netnih.govbionte.com AFL can then be further metabolized. researchgate.net

The other critical precursor, AFQ1, is formed from the hydroxylation of AFB1 by microsomal enzymes, primarily CYP3A4 and CYP3A5. nih.govresearchgate.netnih.govontosight.ai AFH1 is then formed from either AFB1 or AFQ1 through the action of soluble NADPH-dependent reductases. mdpi.comnih.govresearchgate.netnih.gov The formation of AFH1 requires both the microsomal hydroxylase system and the cytoplasmic reductase system. researchgate.net

Comparative Metabolic Profiles and Interspecies Variations

The metabolism of Aflatoxin B1 (AFB1) and the subsequent formation of its metabolites, including this compound, exhibit significant variations across different animal species and even among individuals of the same species. nih.govfrontiersin.org These differences in biotransformation efficiency are a primary determinant of the varying carcinogenic potency of AFB1 in different species. mdpi.comtandfonline.com

Species-Specific Differences in Metabolic Pathways (e.g., human, rhesus monkey, mouse, rat)

The metabolic pathways of AFB1 differ considerably among humans, rhesus monkeys, mice, and rats, leading to different profiles of metabolites. mdpi.comnih.gov

Humans and Rhesus Monkeys: In vitro studies have shown that this compound (AFH1) is a major metabolite of AFB1 produced by both human and rhesus monkey livers. researchgate.netresearchgate.net In human hepatocytes, Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), and Aflatoxicol (AFL) are the main metabolites. nih.govresearchgate.netnih.gov

Mice: Mouse hepatocytes exhibit the fastest metabolism of AFB1. nih.govresearchgate.netnih.gov The major metabolite in mice is Aflatoxin P1 (AFP1) and its glucuronidated form. researchgate.netnih.govresearchgate.netnih.gov In contrast, AFP1 is found only in trace amounts in other species like humans and rats. researchgate.netnih.govresearchgate.netnih.gov

Rats: Rat liver microsomes produce substantial amounts of AFP1. mdpi.com In rat hepatocytes, effective epoxidation leads to high levels of DNA adducts shortly after exposure to AFB1. nih.govresearchgate.netnih.gov

The table below summarizes the key differences in AFB1 metabolism across these species.

Comparative Metabolism of Aflatoxin B1 in Different Species

SpeciesPrimary Metabolic Pathways and Major MetabolitesKey Research Findings
HumanFormation of this compound, Aflatoxin M1, Aflatoxin Q1, and Aflatoxicol. researchgate.netnih.govresearchgate.netnih.govAFH1 is a major metabolite in human liver. researchgate.net AFM1, AFQ1, and AFL are also significant. nih.govresearchgate.netnih.gov
Rhesus MonkeyProduces this compound as a major metabolite, similar to humans. researchgate.netresearchgate.netMetabolic profile is comparable to humans regarding AFH1 formation. researchgate.net
MouseRapid metabolism of AFB1, with Aflatoxin P1 and its glucuronide being the major metabolites. researchgate.netnih.govresearchgate.netnih.govExhibits the fastest rate of AFB1 metabolism among the compared species. nih.govresearchgate.netnih.gov Shows lower levels of DNA adducts and faster DNA repair compared to rats. researchgate.net
RatSubstantial production of Aflatoxin P1. mdpi.com High levels of DNA adduct formation due to effective epoxidation. nih.govresearchgate.netnih.govAFP1 is a significant metabolite in rat liver microsomes. mdpi.com Demonstrates high susceptibility to DNA damage from AFB1. nih.govresearchgate.netnih.gov

Interindividual Variability in this compound Formation

Significant interindividual variability exists in the metabolism of Aflatoxin B1 (AFB1) and the formation of its metabolites, including this compound (AFH1). nih.govoup.com This variation is influenced by genetic factors that affect the expression and activity of metabolizing enzymes.

For instance, there is a large, genetically determined variability in the hepatic expression of CYP3A5 among individuals, with many showing no expression at all. mdpi.com This can influence susceptibility to aflatoxins. mdpi.com Studies on human placental metabolism of AFB1 have also revealed interindividual variation in the formation of Aflatoxicol (AFL), a precursor to AFH1. oup.com This variation was observed in both placental perfusions and in vitro incubations with placental cytosolic proteins, indicating true biological differences between individuals. oup.com

Furthermore, extensive interindividual variation has been observed in the expression of AFB1 activation enzymes like CYP1A2, CYP3A4/5, and lipoxygenase in adult human liver tissues. nih.gov This variability in enzyme expression contributes to the differences seen in the rates of AFB1-DNA and AFB1-protein adduct formation among individuals. nih.gov

Analytical Methodologies for Aflatoxicol H1 Detection and Quantification

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of aflatoxins, providing the necessary separation and quantification capabilities. mdpi.com These methods typically involve an extraction step to isolate the toxins from the sample matrix, followed by a clean-up procedure using techniques like solid-phase extraction (SPE) before instrumental analysis. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Selective and Sensitive Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a highly selective and sensitive technique for the simultaneous determination of multiple mycotoxins, including Aflatoxicol (B190519) H1. mdpi.comdntb.gov.uanih.gov This method provides reliable and quantitative data, making it suitable for routine analysis. lawdata.com.tw The high selectivity of MS allows for accurate detection by analyzing the mass-to-charge ratios of ions, which helps in distinguishing mycotoxins from other components in the sample matrix. mdpi.com LC-MS/MS can achieve very low limits of quantification (LOQs). For instance, a validated method for the simultaneous determination of Aflatoxin M1, aflatoxicol, and sterigmatocystin (B1681140) in various cheeses reported an LOQ of 5.0 ng/kg for aflatoxicol. mdpi.comnih.gov The typical workflow involves a liquid extraction followed by a clean-up step, often using immunoaffinity columns, before LC-MS/MS analysis. mdpi.comnih.gov

Table 1: LC-MS/MS Method Parameters for Mycotoxin Analysis

ParameterDetailsReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) mdpi.comnih.gov
Analytes Aflatoxin M1, Aflatoxicol (AFL), Sterigmatocystin (STC) mdpi.comnih.gov
Sample Matrix Cheese (Ovine, Goat, Buffalo) mdpi.comnih.gov
Extraction Simple liquid extraction mdpi.comnih.gov
Clean-up Immunoaffinity column (IAC) mdpi.comnih.gov
LOQ for Aflatoxicol 5.0 ng/kg mdpi.comnih.gov

Thin-Layer Chromatography (TLC) in Aflatoxicol H1 Analysis

Thin-Layer Chromatography (TLC) is a conventional and widely used method for the qualitative and quantitative analysis of aflatoxins. cabidigitallibrary.orgtaylorfrancis.comfao.org Its suitability stems from the strong fluorescence that most aflatoxins exhibit under long-wave UV light, allowing for detection of as little as 0.5 ng per spot. fao.org TLC serves as both a purification and a quantification step. fao.org The process involves extracting the aflatoxins from the sample, followed by initial purification and then separation on a TLC plate, which is almost exclusively silica (B1680970) gel. fao.org While it has been a foundational technique, TLC can sometimes yield inaccurate results due to procedural errors and environmental factors like humidity. mdpi.com Despite this, modern quantitative TLC methods, when properly validated, can provide reliable results and have been shown to correlate well with HPLC methods. nih.gov

Immunochemical Detection Systems for Aflatoxin Metabolites

Immunochemical methods, based on the specific binding between an antibody and an antigen, offer rapid, simple, and cost-effective alternatives for screening aflatoxins. cabidigitallibrary.orgmdpi.com

Enzyme-Linked Immunosorbent Assay (ELISA) Development

Enzyme-Linked Immunosorbent Assay (ELISA) is a prominent immunochemical technique used for the detection of aflatoxins. cabidigitallibrary.orgresearchgate.net Competitive ELISA formats are commonly developed for aflatoxin analysis. r-biopharm.comr-biopharm.comhygiena.com In these assays, free aflatoxin in the sample competes with a labeled aflatoxin (enzyme conjugate) for a limited number of antibody binding sites. hygiena.com The development of these assays involves producing antibodies, often polyclonal or monoclonal, that are specific to the target aflatoxin. nih.govnih.govresearchgate.net For instance, polyclonal antibodies have been raised against Aflatoxin B1 derivatives to develop sensitive ELISAs for its measurement in urine samples. nih.gov The sensitivity of an ELISA can be very high, with limits of detection (LOD) reaching the picogram per milliliter (pg/mL) level. mdpi.com The performance of an ELISA is influenced by factors such as the specificity of the antibody and the assay format (homologous vs. heterologous systems). nih.gov

Table 2: Characteristics of a Monoclonal Antibody-Based ELISA for Aflatoxin G-Group

ParameterFindingReference
Target Analytes Aflatoxins G1 and G2 nih.gov
Antibody Type Monoclonal (Clone 2G6) nih.gov
Cross-Reactivity No cross-reactivity with aflatoxins B1, B2, or M1 nih.gov
IC50 for Aflatoxin G1 17.18 ng/mL nih.gov
IC50 for Aflatoxin G2 19.75 ng/mL nih.gov
Limit of Detection (LOD) 0.06 ng/mL nih.gov
Recovery Rate (in peanuts) 94% to 103% nih.gov

Innovations in Rapid Immunoassay Formats

Beyond traditional microplate-based ELISAs, there is a continuous drive to develop even faster and more user-friendly immunoassay formats. These rapid assays are crucial for on-site screening and high-throughput analysis. One such innovation is the development of strip test immunoassays, which provide a quick visual result. europa.eu These lateral flow devices offer a simplified procedure compared to conventional ELISAs. Another area of innovation involves the use of advanced labels and detection systems to enhance sensitivity and performance. For example, some rapid ELISA kits are designed to deliver results in as little as 15 minutes. r-biopharm.com These kits often come with ready-to-use reagents and simplified standard curves, making them highly efficient for routine screening of a large number of samples. r-biopharm.com The validation of these rapid methods against established techniques like HPLC ensures their reliability for screening purposes. europa.eu

Strategic Sample Preparation and Extraction Methods for Metabolite Analysis

Effective sample preparation is a critical initial step, accounting for a significant portion of the analytical process for aflatoxins. mdpi.com The primary goals are to extract this compound from complex matrices, such as biological fluids or food samples, and to purify the extract to a level suitable for instrumental analysis. mdpi.commdpi.com

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix, pose a significant challenge in LC-MS based analysis. researchgate.net These effects can lead to ion suppression or enhancement, impacting the accuracy and sensitivity of the method. researchgate.net Several strategies can be employed to minimize matrix effects in the analysis of this compound.

One fundamental approach is the optimization of sample preparation and clean-up procedures to remove interfering matrix components. researchgate.net Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for this purpose. mdpi.com Sample dilution is another straightforward method, though it may compromise the limit of quantification if the analyte concentration is low. core.ac.uk

Instrumental parameters can also be adjusted. For instance, altering chromatographic conditions to achieve better separation of the analyte from matrix interferences can be effective. researchgate.netcore.ac.uk The use of matrix-matched calibration, where calibration standards are prepared in a blank matrix extract that mirrors the sample, can compensate for predictable matrix effects. mdpi.comcore.ac.uk Additionally, the use of isotopically labeled internal standards, which behave similarly to the analyte during extraction and ionization, is a highly effective way to correct for matrix effects. core.ac.ukusp.org

StrategyDescriptionKey Benefit
Optimized Sample Clean-up Employing techniques like SPE or LLE to remove interfering substances.Reduces the amount of matrix components introduced into the analytical system. researchgate.net
Sample Dilution Diluting the sample extract with a suitable solvent.A simple method to reduce the concentration of interfering matrix components. core.ac.uk
Chromatographic Separation Modifying LC conditions to separate the analyte from co-eluting matrix components.Avoids simultaneous ionization of the analyte and interfering compounds. researchgate.net
Matrix-Matched Calibration Preparing calibration standards in a blank sample matrix.Compensates for consistent matrix-induced signal suppression or enhancement. mdpi.comcore.ac.uk
Isotopically Labeled Internal Standards Using a stable isotope-labeled version of the analyte as an internal standard.Corrects for variability in extraction recovery and matrix effects during ionization. core.ac.ukusp.org

Solid-phase extraction (SPE) is a widely utilized and effective technique for the clean-up and pre-concentration of aflatoxins, including this compound, from various sample extracts. mdpi.commdpi.com The methodology involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a suitable solvent. sigmaaldrich.com

Different types of SPE cartridges are available, with the choice depending on the properties of the analyte and the matrix. For aflatoxins, C18 (octadecyl) cartridges are commonly used for reversed-phase SPE. nih.gov In a study on the metabolism of Aflatoxin B1, a C18-E SPE cartridge was used for the clean-up of the sample, with the adduct being eluted with a methanol-water mixture. nih.gov Another study utilized a Bond Elute PRS SPE cartridge for the purification of an Aflatoxin B1 metabolite. nih.gov

Immunoaffinity columns (IACs) represent a highly selective form of SPE. mdpi.commdpi.com These columns contain monoclonal antibodies bound to a solid support that are specific to the aflatoxin group, allowing for very effective purification from complex matrices like food and feed. mdpi.comshim-pol.pl The high specificity of IACs results in excellent recovery rates and clean extracts for subsequent analysis. shim-pol.pl

SPE Sorbent TypePrinciple of SeparationApplication Example for AflatoxinsReference
C18 (Reversed-Phase) Nonpolar interactions; retains nonpolar analytes from a polar sample matrix.Clean-up of Aflatoxin B1 metabolites from hepatocyte incubation samples. nih.gov
Immunoaffinity (IAC) Highly specific antibody-antigen binding.Purification of aflatoxins from various food and feed matrices. mdpi.comshim-pol.pl
Magnetic Nanoparticles Magnetic core allows for easy separation of the sorbent from the sample solution.Extraction of aflatoxins from paprika samples using a magnetic polypyrrole nanocomposite. mdpi.com

Recent research has focused on the development of novel materials to enhance the efficiency and selectivity of extraction methods for mycotoxins.

Ionic Liquids (ILs): These are organic salts that are liquid at low temperatures and possess unique properties like negligible vapor pressure and good thermal stability. mdpi.com ILs can be used as green solvents in extraction processes. rsc.org Their tunable properties allow for the design of specific extraction systems. For instance, deep eutectic solvents (DESs), a type of ionic liquid, have been synthesized for the pH-switchable separation and preconcentration of Aflatoxin B1 in cereal samples. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, creating a porous structure. mdpi.com Their high surface area and tunable pore sizes make them excellent sorbents for SPE. mdpi.com Different MOFs, such as HKUST-1 and MIL-53(Al), have been evaluated for the extraction of small organic molecules from biological and water samples. mdpi.com Composites of ionic liquids and MOFs (IL/MOF) are also being explored, combining the advantages of both materials for applications like carbon capture and potentially for selective extraction. rsc.orgresearchgate.net

Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers formed by strong covalent bonds between organic building units. nih.gov They exhibit high thermal stability and large surface areas. nih.govresearchgate.net Magnetic COFs, such as Fe3O4/COF-TpBD, have been successfully used as adsorbents in magnetic solid-phase extraction (MSPE) for the simultaneous determination of multiple mycotoxins, including aflatoxins, in maize. researchgate.net This approach offers rapid and sensitive extraction. researchgate.net

These emerging materials show great promise for developing more efficient, selective, and environmentally friendly extraction methods for this compound and other mycotoxins.

Emerging MaterialKey CharacteristicsApplication in Mycotoxin AnalysisReference
Ionic Liquids (ILs) Green solvents, tunable properties, negligible vapor pressure.pH-switchable extraction of Aflatoxin B1 from cereal samples using deep eutectic solvents. researchgate.net
Metal-Organic Frameworks (MOFs) High surface area, tunable pore size and functionality.Used as sorbents in dispersive micro-SPE for various organic compounds. mdpi.com
Covalent Organic Frameworks (COFs) High thermal stability, large surface area, ordered porosity.Magnetic COFs used as adsorbents in MSPE for the rapid extraction of mycotoxins from maize. researchgate.net

Solid-Phase Extraction (SPE) Approaches

Method Validation and Quality Control in this compound Analysis

Method validation is an essential process to ensure that an analytical method is suitable for its intended purpose. scielo.brnih.gov For the analysis of this compound, a validated method provides confidence in the accuracy and reliability of the reported results. Key performance characteristics are evaluated according to international guidelines, such as those from IUPAC or EURACHEM. scielo.br

The main parameters assessed during method validation include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. scielo.brscirp.org

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. scielo.brnih.gov Calibration curves are generated, and the coefficient of determination (R²) is calculated to assess linearity. scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govscirp.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (within-day precision) and intermediate precision (between-day precision). scielo.brscirp.org

Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is often assessed through recovery studies by analyzing spiked samples. scielo.brscirp.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Quality control involves the implementation of procedures to ensure that the analytical results are consistently reliable. This includes the regular analysis of quality control samples, such as certified reference materials or spiked blank samples, alongside the test samples to monitor the performance of the method over time. Adherence to established quality assurance practices, potentially aligned with standards like ISO 17025, is crucial for producing defensible data. usda.gov

Molecular and Biochemical Interactions of Aflatoxicol H1

Interaction with Deoxyribonucleic Acid (DNA) and Adduct Formation

The genotoxicity of many aflatoxins, including the parent compound aflatoxin B1 (AFB1), is primarily attributed to their metabolic activation into reactive electrophiles that can form covalent bonds with nucleic acids, leading to the formation of DNA adducts. researchgate.netnih.gov This process is a critical step in the mechanism of carcinogenicity for aflatoxins. iarc.fr The key reactive intermediate of AFB1 is the highly electrophilic AFB1-exo-8,9-epoxide, which readily reacts with the N7 atom of guanine (B1146940) residues in DNA. researchgate.netencyclopedia.pubmdpi.com

While direct studies on the DNA adduct formation of Aflatoxicol (B190519) H1 are limited, its structural similarity to other aflatoxin metabolites provides insights into its potential interactions. Aflatoxicol, a related metabolite, retains its DNA-binding potential. researchgate.net The presence of the 2,3-double bond in the aflatoxin structure is crucial for both mutagenic and carcinogenic activity. nih.govpnas.org Like aflatoxicol, Aflatoxicol H1 possesses this critical double bond, suggesting it may also have the capacity to form DNA adducts after metabolic activation. researchgate.net Other metabolites capable of forming DNA adducts include aflatoxin M1 (AFM1) and aflatoxicol (AFL). mdpi.com The formation of these adducts can lead to mutations and ultimately contribute to the development of tumors. iarc.fr

Relative Mutagenic Potency in In Vitro Systems

The mutagenic potential of various aflatoxin metabolites has been extensively studied using in vitro systems, most notably the Ames test, which utilizes strains of Salmonella typhimurium to detect chemically induced mutations. pnas.organiara.com These studies consistently demonstrate that aflatoxin B1 (AFB1) is the most potent mutagen among the aflatoxins. nih.govpnas.org

In comparative studies, this compound has been shown to be mutagenic, but its potency is less than that of AFB1. nih.govpnas.orgnih.gov One study ranked the mutagenic potency of several aflatoxin metabolites in the following descending order: aflatoxin B1, aflatoxicol, aflatoxin G1, aflatoxin M1, and then this compound. nih.govpnas.orgpnas.org It is important to note that the mutagenic activity of these compounds, including this compound, is dependent on metabolic activation by liver enzyme preparations, indicating they are not the ultimate mutagens themselves. nih.govpnas.org

Initially, this compound was found to be non-mutagenic when tested with the S. typhimurium strain TA1538. pnas.org However, subsequent testing with the more sensitive strain TA98 revealed its mutagenic properties. pnas.org The relative mutagenicity of aflatoxin metabolites observed in these in vitro assays generally correlates with their known in vivo carcinogenic potential. nih.govpnas.org

Table 1: Relative Mutagenic Potency of Aflatoxin Metabolites

Compound Relative Mutagenic Potency (Compared to Aflatoxin B1)
Aflatoxin B1 100%
Aflatoxicol High
Aflatoxin G1 High
Aflatoxin M1 Moderate
This compound Low
Aflatoxin Q1 Low
Aflatoxin B2 Very Low
Aflatoxin P1 Very Low
Aflatoxin G2 Very Low
Aflatoxin B2a Very Low
Aflatoxin G2a Very Low

Source: Adapted from Wong & Hsieh, 1976. nih.govpnas.orgpnas.org

Enzymatic Activity Modulation by this compound

The metabolism of aflatoxins is a complex process involving multiple enzyme systems, primarily the cytochrome P450 (CYP450) monooxygenases and glutathione (B108866) S-transferases (GSTs). encyclopedia.pubmdpi.comumons.ac.be this compound itself is a product of enzymatic reactions. researchgate.netnih.gov It is formed from aflatoxin B1 through the combined action of microsomal hydroxylases and cytoplasmic reductases. nih.govresearchgate.net It can also be formed from the reduction of aflatoxin Q1 or the hydroxylation of aflatoxicol. researchgate.netnih.gov

The formation of this compound is catalyzed by soluble NADPH-dependent reductases found in the liver. nih.gov The biotransformation of aflatoxin B1 to aflatoxicol, a precursor to this compound, can be inhibited by 17-ketosteroid sex hormones in vitro. who.int

Stereochemical Considerations and Isomeric Forms Impact on Biochemical Activity

The stereochemistry of aflatoxin metabolites can significantly influence their biological activity. This is evident in the case of aflatoxicol, which exists as two stereoisomers: the [1S] (natural) and [1R] (unnatural) forms. nih.gov

A study on the mutagenicity of these two isomers in the Salmonella microsome test using the TA100 strain found that the [1R] form of aflatoxicol exhibited approximately four times the mutagenic potency of the [1S] epimer in the presence of a liver microsomal fraction (S-9). nih.gov This indicates that the trans relationship between the vinyl ether and hydroxyl groups results in greater mutagenicity than the cis relationship. nih.gov

While specific research on the stereoisomers of this compound and their differential biochemical activities was not found in the search results, the findings for aflatoxicol highlight the critical role that stereochemical configuration plays in the biological effects of aflatoxin metabolites. The spatial arrangement of functional groups can affect how these molecules interact with enzymes and biological targets like DNA, ultimately influencing their mutagenic and carcinogenic potential. nih.gov

Occurrence and Environmental Distribution of Aflatoxicol H1

Detection in Biological Matrices of Exposed Organisms

Aflatoxicol (B190519) H1 has been identified in the biological systems of various organisms following exposure to Aflatoxin B1. Research indicates that the liver is a primary site for the metabolism of AFB1, leading to the formation of several metabolites, including Aflatoxicol H1. researchgate.netwho.int

Specifically, in vitro studies using liver preparations from both humans and rhesus monkeys have demonstrated the production of this compound from Aflatoxin B1. researchgate.net This metabolic conversion requires both microsomal hydroxylase and cytoplasmic reductase systems. researchgate.net The formation of this compound can also proceed via the metabolism of Aflatoxin Q1, another AFB1 metabolite. researchgate.netmdpi.comwho.intcmfri.org.in

While this compound is a recognized metabolite, its detection in tissues can be influenced by the metabolic pathways of the specific species. For instance, in pigs that have consumed feed contaminated with aflatoxin, residues of aflatoxins have been found in the liver, kidney, and muscle tissues. who.int Although not always explicitly quantified in all studies, the metabolic potential for this compound formation exists in animals that ingest AFB1. ijah.in Trace levels of this compound have been reported in the milk of food animals. mdpi.com

Table 1: Detection of this compound in Biological Matrices

Biological Matrix Organism Key Findings
Liver Human, Rhesus Monkey In vitro studies show the liver produces this compound from Aflatoxin B1 through the action of microsomal hydroxylase and cytoplasmic reductase systems. researchgate.net
Liver General A reduced metabolite of Aflatoxin B1 and Aflatoxin Q1, catalyzed by soluble NADPH-dependent reductases. nih.govmdpi.com
Milk Food Animals Trace levels have been reported. mdpi.com
Tissues Pigs Aflatoxin residues have been detected in the liver, kidney, and muscle of pigs consuming contaminated feed, indicating metabolic conversion. who.int

Presence in Agricultural and Food Commodities (e.g., Dairy Products, Milk)

The presence of this compound in agricultural and food commodities is primarily a result of carryover from animal feed contaminated with Aflatoxin B1. When lactating animals consume feed containing AFB1, it is metabolized and can be excreted in milk in various forms, including its metabolites. nih.govnih.govmdpi.com

This compound has been specifically identified as a contaminant in dairy products and milk. nih.govnih.gov This occurs because Aflatoxin B1, once ingested by dairy cattle, is biotransformed in the liver into various metabolites, which can then be transferred to the milk. ijah.incabidigitallibrary.org While Aflatoxin M1 is the most well-known and regulated metabolite found in milk, other metabolites, including this compound, can also be present. nih.govijah.innih.gov

The contamination of dairy products is a significant concern as these are widely consumed food items. cabidigitallibrary.org The stability of some aflatoxin metabolites during processing means that if the raw milk is contaminated, the resulting dairy products, such as cheese, may also contain these toxins. mdpi.com

Table 2: Presence of this compound in Agricultural and Food Commodities

Commodity Origin of Contamination Key Findings
Dairy Products Metabolite of Aflatoxin B1 and Aflatoxin Q1 from contaminated animal feed. nih.govnih.gov Identified as a contaminant in various dairy products. nih.govnih.gov
Milk Excreted by lactating animals that have ingested feed contaminated with Aflatoxin B1. nih.govnih.gov This compound is a known metabolite found in milk. nih.govijah.innih.gov

Emerging Research Frontiers and Future Perspectives in Aflatoxicol H1 Studies

Resolution of Ambiguous Biotransformation Pathways

One of the most pressing questions in the study of Aflatoxicol (B190519) H1 is the precise metabolic route of its formation. It is known to be a metabolite of both Aflatoxin Q1 (AFQ1) and Aflatoxicol (AFL), but the primary pathway remains ambiguous. mdpi.commdpi.comnih.govjhrlmc.com The formation of AFH1 involves two key enzymatic processes: microsomal hydroxylation and cytoplasmic reduction. researchgate.netnih.gov However, it is still not definitively clear whether AFH1 is formed predominantly through the reduction of AFQ1 or the hydroxylation of AFL. researchgate.net

Recent studies indicate that both AFL and AFQ1 can be precursors to AFH1. mdpi.com Aflatoxin Q1 is a major metabolite of AFB1, formed through the action of CYP3A4 and CYP3A5 enzymes. mdpi.comnih.gov Aflatoxicol, on the other hand, is produced by the reduction of AFB1 via NADPH-dependent reductases in the liver. mdpi.combionte.com The conversion of aflatoxicol back to AFB1 by a microsomal dehydrogenase further complicates the metabolic landscape. researchgate.net This reversible reaction suggests that the pool of AFL available for conversion to AFH1 may be in flux, potentially influencing the rate of AFH1 formation.

The ambiguity is significant because the dominant pathway could have different toxicological implications. Resolving this will require detailed kinetic studies of the enzymes involved and a clearer understanding of the factors that favor one pathway over the other in different species and under various physiological conditions.

Application of Omics Technologies to Aflatoxicol H1 Metabolism and Pathways

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful new tools to investigate the complex metabolic network surrounding this compound. mdpi.com These high-throughput techniques can provide a comprehensive overview of the metabolic changes that occur in response to aflatoxin exposure. mdpi.com

Metabolomics, in particular, is well-suited to trace the biotransformation of AFB1 and its various metabolites, including AFH1. By analyzing the complete set of metabolites in a biological sample, researchers can gain a more holistic understanding of how AFH1 is formed and how its presence alters other metabolic pathways. For example, a metabolomics approach using 1H-NMR spectroscopy has been used to study the metabolic changes in dairy cows exposed to AFB1, revealing significant impacts on amino acid metabolism. mdpi.com

Proteomics can identify and quantify the specific enzymes, such as cytochrome P450s and reductases, that are involved in AFH1 metabolism. This can help to pinpoint the key enzymatic players and understand how their expression levels are regulated. Furthermore, omics approaches can help to identify potential biomarkers of exposure and effect related to AFH1.

Development of Novel Analytical and Detection Methodologies

Accurate and sensitive detection of this compound is crucial for both research and regulatory purposes. While traditional methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) have been the mainstay of mycotoxin analysis, there is a continuous drive to develop more rapid, sensitive, and specific methods. nih.govcgiar.orgnih.govdergipark.org.tr

Recent advancements in analytical chemistry are paving the way for improved AFH1 detection. These include:

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high specificity and sensitivity, allowing for the precise identification and quantification of AFH1 even in complex matrices. dergipark.org.trnih.gov

Immunoassays: Techniques like ELISA are frequently used for mycotoxin screening due to their simplicity and high throughput. nih.gov The development of highly specific antibodies for AFH1 could lead to more accurate and rapid immunoassay-based detection methods.

Nanotechnology-based sensors: Novel materials, such as nanofibers and nanocomposites, are being explored for use in solid-phase extraction (SPE) to pre-concentrate aflatoxins before analysis, thereby increasing sensitivity. nih.govrsc.org

These emerging analytical methods will be instrumental in accurately measuring AFH1 levels in various biological and environmental samples, which is essential for risk assessment and for furthering our understanding of its toxicokinetics. nih.gov

Further Elucidation of Structure-Activity Relationships for Biochemical Mechanisms

Studies have shown that the 2,3-double bond in the aflatoxin structure is a key determinant of its mutagenic and carcinogenic activity. nih.gov While AFH1 is generally considered to be less toxic than its parent compound, AFB1, a detailed understanding of its structure-activity relationship is still lacking. nih.govnih.gov

Future research in this area should focus on:

Comparative toxicity studies: Directly comparing the toxic effects of AFH1 with those of AFB1, AFL, and AFQ1 in various in vitro and in vivo models.

Molecular modeling: Using computational methods to predict how the structure of AFH1 influences its binding to DNA, proteins, and other macromolecules.

Mechanism of action studies: Investigating the specific cellular pathways that are affected by AFH1 exposure to elucidate its mode of toxic action.

By clarifying these structure-activity relationships, researchers can better assess the risks associated with AFH1 exposure and develop strategies to mitigate its potential health effects.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Aflatoxicol H1 in laboratory settings?

  • Methodological Guidance : Implement strict personal protective equipment (PPE) protocols, including gloves, lab coats, and eye protection. Use chemical fume hoods to avoid inhalation exposure. Store this compound at recommended temperatures (e.g., -20°C in airtight containers under nitrogen) to prevent degradation and exposure risks. Follow OSHA HCS guidelines for acute toxicity management, including first-aid measures for accidental exposure (e.g., rinsing skin/eyes, avoiding vomiting if ingested) .

Q. Which analytical methods are most effective for detecting this compound in experimental samples?

  • Methodological Guidance : Use validated chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection for quantitative analysis. For rapid screening, Enzyme-Linked Immunosorbent Assay (ELISA) kits optimized for aflatoxins can be adapted. Ensure method validation parameters (e.g., limit of detection, recovery rates) align with study objectives, as regulatory and experimental needs may differ .

Q. How can researchers ensure reproducibility when studying this compound’s biochemical effects?

  • Methodological Guidance : Document all experimental parameters in detail, including reagent sources (manufacturer, purity, lot numbers), storage conditions, and instrumentation calibration data. Use standardized protocols for sample preparation and data collection. Include positive/negative controls in assays and cross-validate results with independent methods (e.g., LC-MS vs. ELISA) .

Q. What factors influence the stability of this compound under varying experimental conditions?

  • Methodological Guidance : Stability is affected by light exposure, temperature, and pH. Conduct pre-experimental stability tests under intended conditions (e.g., buffer systems, incubation temperatures). Use light-protected vials and inert atmospheres (e.g., nitrogen) during storage. Monitor degradation products via spectroscopic or chromatographic methods .

Advanced Research Questions

Q. How should experimental designs be structured to investigate this compound’s synergistic toxicity with other mycotoxins?

  • Methodological Guidance : Employ factorial design experiments to test combinations of toxins. Use isobolographic analysis or dose-response matrix approaches to quantify synergistic effects. Include mechanistic studies (e.g., gene expression profiling or metabolomics) to identify pathways affected by co-exposure .

Q. What strategies resolve contradictions in reported data on this compound’s metabolic pathways?

  • Methodological Guidance : Perform comparative analyses of methodologies across studies (e.g., differences in cell lines, exposure durations). Validate conflicting results using orthogonal techniques (e.g., isotopic labeling for metabolite tracking). Collaborate with independent labs to replicate findings under controlled conditions .

Q. How can multi-omics approaches (genomics, proteomics, metabolomics) be integrated to study this compound’s mode of action?

  • Methodological Guidance : Design longitudinal studies with synchronized omics data collection points. Use bioinformatics pipelines (e.g., pathway enrichment analysis) to identify cross-omics correlations. Validate candidate biomarkers via targeted assays (e.g., qPCR, Western blot) .

Q. What validation criteria are essential for novel this compound detection methods in complex matrices?

  • Methodological Guidance : Assess specificity using structurally similar analogs (e.g., aflatoxin B1/G1). Test matrix effects by spiking samples with known concentrations and calculating recovery rates. Compare results with gold-standard methods (e.g., ISO-approved protocols) and publish inter-laboratory validation data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.